molecular formula C14H15NO3 B12640461 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid CAS No. 1093759-00-2

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid

Cat. No.: B12640461
CAS No.: 1093759-00-2
M. Wt: 245.27 g/mol
InChI Key: LSOCVXKXBIYWHJ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a methyl group, and a carboxylic acid functional group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

CAS No.

1093759-00-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-8-3-5-10(6-4-8)11-7-12(16)15-9(2)13(11)14(17)18/h3-6,11H,7H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

LSOCVXKXBIYWHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)O)C

Origin of Product

United States

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